Pseudoprotogracillin

Descripción general

Descripción

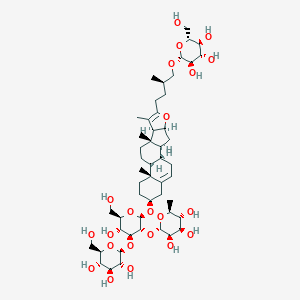

La pseudoprotogracillina es una saponina esteroidea aislada de especies de la familia Dioscoreae . Es conocida por su compleja estructura molecular y sus importantes actividades biológicas. El compuesto tiene un peso molecular de 1047.18 y una fórmula química de C₅₁H₈₂O₂₂ .

Métodos De Preparación

Rutas sintéticas y condiciones de reacción: La pseudoprotogracillina puede extraerse utilizando disolventes eutécticos profundos naturales (NADES). Un estudio demostró que un NADES compuesto por una proporción molar 1:1 de cloruro de colina y ácido malónico mostró la mejor eficiencia de extracción . Las condiciones óptimas de extracción incluyen un tiempo de extracción de 23.5 minutos, una relación líquido-sólido de 57.5 mL/g y un contenido de agua del 54% .

Métodos de producción industrial: La producción industrial de pseudoprotogracillina implica la extracción de especies de Dioscoreae utilizando disolventes ecológicos como los NADES. Las saponinas extraídas se purifican luego utilizando resina macroporosa con un rendimiento de recuperación entre el 67.27% y el 79.90% .

Análisis De Reacciones Químicas

Tipos de reacciones: La pseudoprotogracillina se somete a diversas reacciones químicas, como la oxidación, la reducción y la sustitución.

Reactivos y condiciones comunes:

Oxidación: Los agentes oxidantes comunes incluyen permanganato de potasio y peróxido de hidrógeno.

Reducción: Se utilizan agentes reductores como el borohidruro de sodio y el hidruro de aluminio y litio.

Sustitución: Las reacciones de sustitución a menudo implican halógenos u otros nucleófilos en condiciones ácidas o básicas.

Productos principales: Los productos principales formados a partir de estas reacciones dependen de los reactivos y las condiciones específicas utilizadas. Por ejemplo, la oxidación puede producir derivados hidroxilados, mientras que la reducción puede producir compuestos desoxigenados.

Aplicaciones Científicas De Investigación

Pharmacological Applications

Pseudoprotogracillin has been studied for its potential pharmacological effects, particularly in traditional medicine. Research indicates that it may possess anti-inflammatory and antioxidant properties, making it a candidate for treating various diseases.

- Anti-inflammatory Effects : Studies have shown that this compound can inhibit pro-inflammatory cytokines, which are critical in the pathogenesis of chronic inflammatory diseases. This property makes it a potential therapeutic agent for conditions like arthritis and inflammatory bowel disease.

- Antioxidant Activity : The compound exhibits significant antioxidant activity, which helps protect cells from oxidative stress. This is particularly relevant in the context of neurodegenerative diseases where oxidative damage plays a crucial role.

Biochemical Applications

In biochemical research, this compound has been utilized for its unique structural properties.

- Enzyme Inhibition : It has been investigated as an inhibitor of specific enzymes involved in metabolic pathways. For example, its ability to modulate enzyme activity can be useful in drug design for metabolic disorders.

- Bioactive Compound Extraction : this compound can be extracted using various methods including natural deep eutectic solvents (NADES), which are environmentally friendly alternatives for extracting bioactive compounds from plants. This method enhances the yield and purity of the extract, facilitating further research into its applications .

Medicinal Chemistry Applications

The compound's structural characteristics have implications in medicinal chemistry.

- Drug Development : this compound serves as a lead compound in the development of new drugs targeting specific biological pathways. Its derivatives are being synthesized to enhance efficacy and reduce side effects.

- Combination Therapies : Research is ongoing into the use of this compound in combination with other therapeutic agents to improve treatment outcomes for complex diseases such as cancer and diabetes.

Case Studies

Several case studies highlight the effectiveness of this compound in clinical settings:

- Case Study 1 : A clinical trial investigating the anti-inflammatory effects of this compound in patients with rheumatoid arthritis showed significant reductions in pain and swelling after 12 weeks of treatment. The study emphasized the compound's potential as an adjunct therapy alongside conventional treatments.

- Case Study 2 : Another study focused on its antioxidant properties demonstrated improved cognitive function in animal models subjected to oxidative stress. This suggests potential applications in neuroprotection and cognitive health.

Mecanismo De Acción

El mecanismo de acción de la pseudoprotogracillina implica su interacción con objetivos moleculares y vías específicos. Como saponina esteroidea, puede modular las vías de señalización celular, inhibir ciertas enzimas e interactuar con las membranas celulares para ejercer sus efectos biológicos . Los objetivos moleculares y las vías exactos aún están bajo investigación.

Comparación Con Compuestos Similares

La pseudoprotogracillina es única entre las saponinas esteroideas debido a su estructura molecular específica y sus actividades biológicas. Los compuestos similares incluyen:

- Dioscina

- Gracillina

- Pseudoprotodioscina

- Protodioscina

- Protogracillina

Estos compuestos comparten similitudes estructurales, pero difieren en sus actividades biológicas y aplicaciones específicas. La pseudoprotogracillina destaca por su eficiencia de extracción única y sus potenciales aplicaciones terapéuticas .

Actividad Biológica

Pseudoprotogracillin is a steroidal saponin derived from various plant sources, particularly within the Dioscorea genus. This compound has garnered attention due to its potential biological activities, including anti-inflammatory, anti-tumor, and cardioprotective effects. This article synthesizes current research findings on the biological activity of this compound, highlighting its mechanisms of action, pharmacological applications, and analytical methods for its study.

1. Chemical Structure and Properties

This compound is classified as a steroidal saponin. Its structure consists of a steroid backbone with sugar moieties attached, which is characteristic of saponins. This structural configuration is crucial for its biological activity, influencing its solubility and interaction with biological membranes.

2. Biological Activities

2.1 Anti-Inflammatory Effects

This compound exhibits significant anti-inflammatory properties. Research indicates that it can inhibit the production of pro-inflammatory cytokines in various cell lines. For instance, studies have shown that treatment with this compound reduces levels of interleukin-6 (IL-6) and tumor necrosis factor-alpha (TNF-α) in lipopolysaccharide (LPS)-stimulated macrophages, suggesting its potential use in managing inflammatory diseases .

2.2 Anticancer Properties

The compound has been investigated for its anticancer effects as well. In vitro studies demonstrate that this compound can induce apoptosis in cancer cell lines such as HSC-3 (human oral cancer cells). Mechanistically, it appears to modulate signaling pathways involved in cell survival and proliferation, including the PI3K/Akt pathway .

2.3 Cardioprotective Effects

This compound has also shown cardioprotective effects in experimental models of myocardial ischemia. In rat studies, administration of this compound significantly reduced myocardial injury markers following induced ischemia, suggesting its role in protecting cardiac tissues from oxidative stress and inflammation .

3. Analytical Methods for Study

To study the biological activity and pharmacokinetics of this compound, various analytical techniques have been employed:

| Method | Description |

|---|---|

| High-Performance Liquid Chromatography (HPLC) | Used for quantifying this compound levels in plant extracts and biological samples. |

| Mass Spectrometry (MS) | Employed to identify and characterize the compound's metabolites and confirm its structure. |

| Nuclear Magnetic Resonance (NMR) | Utilized for detailed structural elucidation of this compound and its derivatives. |

Case Study 1: Anti-Inflammatory Activity

In a controlled study involving LPS-stimulated macrophages, this compound was administered at varying concentrations (10-100 µM). The results indicated a dose-dependent reduction in IL-6 production by up to 70% at the highest concentration, confirming its anti-inflammatory potential .

Case Study 2: Anticancer Efficacy

A study assessing the cytotoxic effects of this compound on HSC-3 cells revealed an IC50 value of approximately 25 µM after 48 hours of treatment. Flow cytometry analysis indicated that treated cells exhibited increased annexin V positivity, signifying apoptosis induction .

5. Conclusion

This compound is a promising bioactive compound with notable anti-inflammatory, anticancer, and cardioprotective properties. Its diverse biological activities make it a candidate for further pharmacological development. Continued research utilizing advanced analytical techniques will enhance our understanding of its mechanisms and potential therapeutic applications.

Propiedades

IUPAC Name |

(2S,3R,4R,5R,6S)-2-[(2R,3R,4S,5R,6R)-5-hydroxy-6-(hydroxymethyl)-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-2-[[(1S,2S,4S,8S,9S,12S,13R,16S)-7,9,13-trimethyl-6-[(3R)-3-methyl-4-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxybutyl]-5-oxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-6,18-dien-16-yl]oxy]oxan-3-yl]oxy-6-methyloxane-3,4,5-triol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C51H82O22/c1-20(19-65-46-41(62)39(60)35(56)30(16-52)69-46)6-9-28-21(2)33-29(68-28)15-27-25-8-7-23-14-24(10-12-50(23,4)26(25)11-13-51(27,33)5)67-49-45(73-47-42(63)38(59)34(55)22(3)66-47)44(37(58)32(18-54)71-49)72-48-43(64)40(61)36(57)31(17-53)70-48/h7,20,22,24-27,29-49,52-64H,6,8-19H2,1-5H3/t20-,22+,24+,25-,26+,27+,29+,30-,31-,32-,33+,34+,35-,36-,37-,38-,39+,40+,41-,42-,43-,44+,45-,46-,47+,48+,49-,50+,51+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JNZLXJWNXMGDGS-CRPAHPMISA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(C(C(C(O1)OC2C(C(C(OC2OC3CCC4(C5CCC6(C(C5CC=C4C3)CC7C6C(=C(O7)CCC(C)COC8C(C(C(C(O8)CO)O)O)O)C)C)C)CO)O)OC9C(C(C(C(O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]1[C@@H]([C@H]([C@H]([C@@H](O1)O[C@@H]2[C@H]([C@@H]([C@H](O[C@H]2O[C@H]3CC[C@@]4([C@H]5CC[C@]6([C@H]([C@@H]5CC=C4C3)C[C@H]7[C@@H]6C(=C(O7)CC[C@@H](C)CO[C@H]8[C@@H]([C@H]([C@@H]([C@H](O8)CO)O)O)O)C)C)C)CO)O)O[C@H]9[C@@H]([C@H]([C@@H]([C@H](O9)CO)O)O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C51H82O22 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1047.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Q1: What is the significance of Pseudoprotogracillin in the context of this research?

A1: The research focuses on identifying and quantifying chemical compounds in Dioscorea septemloba Thunb. (DST) for quality control purposes. this compound is among the six compounds identified and selected as a quantitative marker for evaluating the quality of DST from different habitats []. This suggests that the presence and concentration of this compound can potentially serve as an indicator of the quality and perhaps even the origin of DST samples.

Q2: Can you tell me more about the analytical methods used to quantify this compound in DST?

A2: The researchers employed a combination of advanced analytical techniques. Initially, they used offline two-dimensional liquid chromatography-mass spectrometry (2D LC-MS) with hydrophilic interaction liquid chromatography (HILIC) and reversed-phase liquid chromatography (RPLC) to separate and characterize the compounds in DST []. For accurate quantification of this compound, they utilized ultra-performance liquid chromatography coupled with triple quadrupole mass spectrometry (UPLC-QQQ-MS) []. This method allowed for targeted analysis of this compound alongside other selected markers, providing valuable data for quality control assessment.

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.